3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a substituted benzene ring followed by a series of functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-2-methylpropanoic acid
- 3-(2-Ethoxyphenyl)-2-methylpropanoic acid
- 3-(3-Ethoxy-2-hydroxyphenyl)-2-methylpropanoic acid
Uniqueness
3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of functional groups can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(3-ethoxy-2-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H18O4/c1-4-17-11-7-5-6-10(12(11)16-3)8-9(2)13(14)15/h5-7,9H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
UARHXFCGHGOJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CC(C)C(=O)O |
Origin of Product |
United States |
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